molecular formula C21H16F3N5O2 B2802071 2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922099-42-1

2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Número de catálogo B2802071
Número CAS: 922099-42-1
Peso molecular: 427.387
Clave InChI: GHALUUNKSRMXDM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H16F3N5O2 and its molecular weight is 427.387. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Radiolabeling for PET Imaging

One significant application of related chemical structures is in the development of PET (Positron Emission Tomography) imaging agents. The synthesis of derivatives like 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide has been explored for imaging B-Raf(V600E) in cancers. This process involves complex chemical synthesis to create a compound that can be radiolabeled for PET scans, enabling targeted imaging of cancerous tissues, showcasing the potential of similar compounds in diagnostic imaging (Wang et al., 2013).

Cyclization and Enzymatic Activity Enhancement

Research has also delved into the synthesis and cyclization reactions of pyrazolopyrimidinyl derivatives, with studies indicating their potential in enhancing the reactivity of enzymes such as cellobiase. This suggests that compounds within this chemical family could have applications in biocatalysis or as part of enzyme-based assays (Abd & Gawaad, 2008).

Anticancer and Anti-inflammatory Agents

Further research has explored novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities. These compounds have been synthesized and evaluated, showing potential as therapeutic agents against certain cancer types and as inhibitors of the 5-lipoxygenase enzyme, suggesting their use in treating inflammation-related disorders (Rahmouni et al., 2016).

Fluorocontaining Derivatives Synthesis

The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines represents another research avenue. These derivatives have been studied for various potential applications, including as part of more complex organic molecules with specific biological activities. The methodological approaches to synthesize these compounds provide insights into chemical modifications that could enhance the properties of the core compound (Eleev et al., 2015).

Tumor Imaging with Positron Emission Tomography

Another innovative application is the development of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with PET. This research highlights the chemical's utility in creating more effective diagnostic tools for cancer, with modified derivatives showing varying levels of uptake in tumor cells, indicating potential for specific tumor imaging (Xu et al., 2012).

Propiedades

IUPAC Name

2,6-difluoro-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O2/c22-14-4-1-3-13(9-14)11-28-12-26-19-15(21(28)31)10-27-29(19)8-7-25-20(30)18-16(23)5-2-6-17(18)24/h1-6,9-10,12H,7-8,11H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHALUUNKSRMXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.